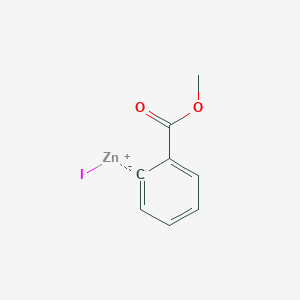

2-(Methoxycarbonyl)phenylzinc iodide

Description

Properties

IUPAC Name |

iodozinc(1+);methyl benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQFDUOYBXJOJI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=[C-]1.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Insertion of Zinc Metal into Aryl Iodides

The most straightforward method for synthesizing 2-(methoxycarbonyl)phenylzinc iodide involves the direct insertion of zinc metal into the carbon–iodine bond of 2-iodo-benzoic acid methyl ester. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the zinc reagent . The mechanism entails a single-electron transfer from zinc to the aryl iodide, followed by oxidative addition to form the organozinc intermediate.

Key variables influencing this process include the activation state of zinc and the use of additives. For instance, tetrabutylammonium iodide (TBAI) is often employed to solubilize zinc salts and enhance reactivity by facilitating electron transfer . In a representative procedure, zinc dust is preactivated with TBAI in THF, followed by the gradual addition of 2-iodo-benzoic acid methyl ester at 0–25°C. The reaction mixture is stirred for 12–24 hours, yielding the target compound as a turbid suspension.

Optimization Insights :

-

Zinc Activation : Sonication or mechanical stirring improves zinc surface area, accelerating insertion .

-

Solvent Choice : THF outperforms ethereal solvents due to its ability to stabilize polar intermediates.

-

Temperature Control : Reactions conducted below 25°C minimize side reactions such as homocoupling.

Transmetallation from Grignard Reagents

An alternative route involves transmetallation between a preformed Grignard reagent and zinc iodide. For example, 2-(methoxycarbonyl)phenylmagnesium bromide, generated from the corresponding aryl bromide and magnesium, reacts with ZnI₂ in THF to yield the zinc iodide derivative. This method benefits from the high nucleophilicity of Grignard reagents, ensuring rapid and quantitative transmetallation.

Procedure :

-

Grignard Formation : 2-Bromo-benzoic acid methyl ester is treated with magnesium turnings in THF under nitrogen.

-

Transmetallation : ZnI₂ is added dropwise to the Grignard solution at −78°C, followed by warming to room temperature.

Challenges :

-

Moisture sensitivity necessitates rigorous anhydrous conditions.

-

Competing side reactions, such as protonolysis, require stoichiometric control of ZnI₂.

Halogen-Zinc Exchange Reactions

Halogen-zinc exchange, a less conventional but highly selective method, employs organozinc intermediates to displace halides from aryl substrates. For instance, treatment of 2-(methoxycarbonyl)phenyl triflate with a zincate complex (e.g., LiZnEt₃) in 1,4-dioxane facilitates iodide incorporation via ligand exchange . This approach is particularly advantageous for substrates sensitive to direct zinc insertion.

Mechanistic Considerations :

-

The triflate group acts as a leaving group, enabling nucleophilic attack by the zincate species.

-

TBAI serves as an iodide source, ensuring quantitative conversion to the zinc iodide product .

Scalability and Industrial Applications

Large-scale production of 2-(methoxycarbonyl)phenylzinc iodide necessitates modifications to laboratory protocols. Continuous flow systems, for instance, mitigate exothermic risks during zinc insertion, while in situ quenching with iodine ensures consistent iodide content. Industrial batches (>1 mol) report yields exceeding 85% using automated syringe pumps for reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)phenylzinc iodide undergoes various types of reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can participate in reduction reactions to form alcohols.

Substitution: It is commonly used in nucleophilic substitution reactions to introduce the phenyl group into other molecules.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or oxygen in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of palladium catalysts and bases like potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 2-(methoxycarbonyl)phenylzinc iodide is in transition metal-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in organic synthesis.

Negishi Coupling

In Negishi coupling, arylzinc reagents like 2-(methoxycarbonyl)phenylzinc iodide are used to react with various electrophiles, including halides and triflates. This reaction allows for the introduction of phenyl groups into diverse substrates, facilitating the synthesis of complex molecules.

Case Study : A study demonstrated the successful use of 2-(methoxycarbonyl)phenylzinc iodide in acylative cross-coupling with cinnamoyl chloride, achieving moderate yields under optimized conditions. The reaction was performed using different solvents to improve yields, showcasing the versatility of this compound in synthetic methodologies .

Synthesis of Pharmaceutical Compounds

The compound is also significant in medicinal chemistry for synthesizing pharmaceutical intermediates.

Glucagon Receptor Antagonists

Research indicates that derivatives synthesized from 2-(methoxycarbonyl)phenylzinc iodide can be utilized to develop glucagon receptor antagonists. These compounds are being investigated for their potential to regulate blood sugar levels in type 2 diabetes patients by blocking glucagon receptors .

Reaction Conditions and Optimization

The effectiveness of using 2-(methoxycarbonyl)phenylzinc iodide in synthesis depends on various factors, including solvent choice, temperature, and catalyst selection.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF), Dimethoxyethane (DME) |

| Temperature | Typically room temperature to reflux |

| Catalysts Used | Palladium complexes, Rh(I) complexes |

Optimizing these conditions can lead to increased yields and selectivity in the desired products.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)phenylzinc iodide involves its role as a nucleophile in various organic reactions. It forms a bond with electrophilic carbon atoms, facilitating the formation of new carbon-carbon bonds. The presence of the zinc atom enhances its reactivity and stability, making it an effective reagent in cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Organozinc Iodides

Structural and Functional Group Variations

The table below compares 2-(methoxycarbonyl)phenylzinc iodide with structurally analogous arylzinc iodides, highlighting substituent effects on reactivity and applications:

Reactivity in Cross-Coupling Reactions

- Steric Effects : Bulky substituents (e.g., 2,4,6-trimethylphenylzinc iodide) significantly slow reaction rates due to steric hindrance . For 2-(methoxycarbonyl)phenylzinc iodide, the ortho-substituted –COOCH₃ group imposes moderate steric constraints, leading to slightly reduced yields compared to para-substituted analogs .

- Electronic Effects : Electron-withdrawing groups (–COOCH₃, –F) decrease nucleophilicity, requiring optimized conditions (e.g., elevated temperatures or prolonged reaction times) to achieve yields comparable to electron-rich arylzinc reagents like 4-methoxyphenylzinc iodide .

- Solvent Compatibility : Most arylzinc iodides, including 2-(methoxycarbonyl)phenylzinc iodide, are stabilized in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl ether (DME). For example, 5-fluoro-2-methylphenylzinc iodide is commercially available as a 0.5 M solution in THF .

Stability and Handling

- Solution Stability : Arylzinc iodides with electron-withdrawing groups (e.g., –COOCH₃, –F) exhibit lower thermal stability compared to electron-donating (–OCH₃) analogs. They are typically stored at –20°C under inert atmospheres .

- Purity : Industrial-grade 2-(methylthio)phenylzinc iodide is available at 99% purity, while research-grade reagents like 2-(methoxycarbonyl)phenylzinc iodide may require in situ preparation to ensure activity .

Biological Activity

2-(Methoxycarbonyl)phenylzinc iodide is an organozinc compound that plays a significant role in organic synthesis, particularly in cross-coupling reactions. Its biological activity, while not as extensively studied as some other organometallic compounds, has garnered attention due to its potential applications in medicinal chemistry and material science.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C9H9I O2Zn

- CAS Number : 693232-15-4

This compound is characterized by its arylzinc moiety, which is known for its reactivity in nucleophilic substitution reactions and cross-coupling processes.

Biological Activity

Research into the biological activity of 2-(methoxycarbonyl)phenylzinc iodide reveals several interesting properties:

- Anticancer Activity : Some studies suggest that organozinc compounds can exhibit anticancer properties. For instance, arylzinc iodides have been investigated for their ability to inhibit tumor growth in vitro. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Inhibition : There is evidence indicating that certain arylzinc compounds can act as inhibitors of specific enzymes, including carbonic anhydrases (CAs), which are crucial for various physiological processes. Research highlights the selective inhibition of hCAs by derivatives of arylzinc iodides, suggesting potential therapeutic applications in treating conditions like glaucoma and obesity .

- Neuroprotective Effects : Preliminary studies have indicated that some derivatives may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. This is hypothesized to be due to their ability to modulate oxidative stress and inflammation pathways.

Study 1: Anticancer Properties

A study conducted on various organozinc compounds, including 2-(methoxycarbonyl)phenylzinc iodide, demonstrated that these compounds could inhibit the proliferation of cancer cells through apoptosis induction. The study utilized several cancer cell lines and reported a dose-dependent response with IC50 values indicating significant biological activity.

Study 2: Enzyme Inhibition

Research published in MDPI explored the inhibition of hCAs by stabilized arylzinc iodides, including 2-(methoxycarbonyl)phenylzinc iodide. The findings suggested that these compounds could selectively inhibit specific isoforms of CAs, providing a basis for their use in therapeutic contexts .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Methoxycarbonyl)phenylzinc iodide, and how can purity be verified?

- Methodological Answer : The compound can be synthesized via transmetalation from Grignard reagents (e.g., reacting 2-(methoxycarbonyl)phenyllithium with ZnI₂) or direct oxidative insertion of zinc into the corresponding aryl iodide. Purity is typically verified using NMR spectroscopy (e.g., H/C NMR for structural confirmation) and elemental analysis. For organozinc reagents, titration with iodine or GC-MS analysis of reaction byproducts may also ensure stoichiometric reliability .

Q. What are the optimal reaction conditions for cross-coupling reactions involving 2-(Methoxycarbonyl)phenylzinc iodide?

- Methodological Answer : Reactions are best conducted in anhydrous ethereal solvents like THF or DME under inert atmospheres (Ar/N₂). Catalytic systems, such as Cu(I) or Rh(I) complexes, enhance coupling efficiency with aryl halides or enones. Temperature control (0–25°C) minimizes side reactions, while substrate pre-activation (e.g., pre-complexation with ligands) improves selectivity .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxycarbonyl group influence the reactivity of 2-(Methoxycarbonyl)phenylzinc iodide compared to other substituted phenylzinc reagents?

- Methodological Answer : The methoxycarbonyl group is an electron-withdrawing substituent (EWG) that polarizes the aromatic ring, increasing electrophilicity at the zinc-bound carbon. This enhances reactivity in nucleophilic additions but may reduce stability. Steric effects are minimal due to the para-substitution pattern, unlike ortho-substituted analogs (e.g., 2,4-dimethoxyphenylzinc iodide), which exhibit higher steric hindrance . Comparative kinetic studies using Hammett parameters or DFT calculations can quantify these effects.

Q. What strategies are effective in mitigating premature decomposition of 2-(Methoxycarbonyl)phenylzinc iodide during storage and reaction?

- Methodological Answer : Stabilization requires strict exclusion of moisture and oxygen. Storage at –20°C under argon with molecular sieves extends shelf life. Ligand engineering, such as adding N-heterocyclic carbenes (NHCs), can form stable adducts that reduce decomposition during reactions. In situ generation of the reagent (e.g., via Zn insertion) avoids prolonged storage .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported yields when using 2-(Methoxycarbonyl)phenylzinc iodide under similar conditions?

- Methodological Answer : Variables such as solvent purity (e.g., peroxide levels in THF), trace moisture, or catalyst batch variability must be controlled. Reproducibility can be improved by standardizing substrate ratios (e.g., 1.2 eq Zn reagent) and reaction monitoring via H NMR or GC. Contradictory data may arise from unaccounted steric effects in substrates, as seen in conjugate additions to bulky enones .

Q. What spectroscopic and computational methods are recommended for studying the reaction mechanisms of 2-(Methoxycarbonyl)phenylzinc iodide in organometallic reactions?

- Methodological Answer : Mechanistic insights can be gained through:

- NMR kinetics : Tracking intermediate formation in real time.

- DFT calculations : Modeling transition states to predict regioselectivity.

- X-ray crystallography : Resolving structures of zinc enolate intermediates (e.g., Rh-catalyzed reactions).

- Isotopic labeling : C/H tracers to confirm bond-forming steps .

Experimental Design

Q. How can substrate scope limitations be systematically explored for reactions involving 2-(Methoxycarbonyl)phenylzinc iodide?

- Methodological Answer : Design a matrix of substrates with varying electronic (e.g., EDG/EWG substituents) and steric (e.g., ortho/meta/para substitution) properties. Use high-throughput screening under standardized conditions to identify reactivity trends. Cross-reference results with analogous reagents (e.g., 3-methoxyphenylzinc iodide) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.